Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is not well understood. However, it has been suggested that this compound may interact with cellular membranes and affect membrane fluidity. This, in turn, may influence various cellular processes.
Biochemical and Physiological Effects:
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to have antioxidant properties and was able to protect against oxidative stress. Additionally, this compound has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate in lab experiments is its ease of synthesis. Additionally, this compound has shown potential in various applications, including organic electronics and fluorescent probes. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate. One potential direction is to further investigate its potential applications in organic electronics. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on cellular processes. Finally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases.
Synthesis Methods
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxyphenol with tert-butyl acrylate in the presence of a catalyst to form tert-butyl 2-methoxy-3-phenylpropanoate. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst to form tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate.
Scientific Research Applications
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has been used in various scientific research studies. One of the potential applications of this compound is in the field of organic electronics. It has been reported that this compound can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). Additionally, this compound has shown potential as a fluorescent probe for the detection of nitric oxide.
properties
IUPAC Name |
tert-butyl 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-5-6-11-10-12(18-4)7-8-13(11)16/h7-8,10H,5-6,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZJUPGMTPKDJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556992 |
Source
|
Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
121006-53-9 |
Source
|
Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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